molecular formula C20H20FNO4S B2464561 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 1706303-80-1

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2464561
CAS No.: 1706303-80-1
M. Wt: 389.44
InChI Key: QUYRHHDFKLQASN-UHFFFAOYSA-N
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Description

The compound “(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone” is a heterocyclic molecule featuring a 1,4-thiazepane core—a seven-membered ring containing sulfur and nitrogen atoms. Key structural elements include:

  • Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted aromatic ring, known to enhance lipophilicity and metabolic stability.
  • 3-Fluoro-4-methoxyphenyl: A disubstituted aromatic group combining electron-withdrawing (fluoro) and electron-donating (methoxy) moieties, which may influence electronic properties and target binding.
  • Methanone linkage: A ketone group directly connecting the thiazepane and aromatic substituent, contributing to conformational rigidity.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c1-24-16-4-3-14(10-15(16)21)20(23)22-7-6-19(27-9-8-22)13-2-5-17-18(11-13)26-12-25-17/h2-5,10-11,19H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYRHHDFKLQASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule characterized by the presence of a thiazepane ring and a benzo[d][1,3]dioxole moiety. This structural composition suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Properties

The compound can be described in terms of its structural components:

  • Thiazepane Ring : Known for its rigidity and potential to interact with biological targets.
  • Benzo[d][1,3]dioxole Moiety : Commonly associated with diverse pharmacological properties.
  • Fluoro and Methoxy Substituents : These groups can enhance lipophilicity and modulate biological activity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, similar compounds with thiazepane and benzo[d][1,3]dioxole structures have been shown to exhibit various pharmacological effects. The predicted activities include:

Biological Activity Description
AnticancerPotential to inhibit tumor growth through modulation of signaling pathways.
AntimicrobialActivity against various bacterial strains due to structural features.
NeuropharmacologicalPossible effects on neurotransmitter systems, influencing anxiety and depression.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Targeting specific enzymes such as kinases or proteases.
  • Modulation of Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis.

These interactions suggest a multifaceted approach to its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activities of structurally related compounds. For example:

  • Anticancer Studies : Compounds similar in structure have demonstrated the ability to inhibit cancer cell proliferation in vitro. A study indicated that thiazepane derivatives showed promising results against breast cancer cell lines.
  • Neuropharmacological Effects : Research on benzodioxole derivatives has highlighted their role in modulating GABAergic activity, which may contribute to anxiolytic effects.
  • Antimicrobial Activity : Some derivatives have shown efficacy against resistant bacterial strains, indicating a potential role in antibiotic development.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazepane Ring : Via cyclization reactions involving appropriate amines and thiols.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods to attach the benzo[d][1,3]dioxole moiety.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Target Compound and Analogs

Compound Core Structure Aromatic Substituent Linker Type Key Functional Groups
Target Compound 1,4-Thiazepane 3-Fluoro-4-methoxyphenyl Methanone Benzo[d][1,3]dioxol-5-yl
Compound 1,4-Thiazepane 2-Phenyl-2H-1,2,3-triazol-4-yl Methanone Benzo[d][1,3]dioxol-5-yl
Compound 1,4-Thiazepane 2,5-Difluorophenyl Ethanone Benzo[d][1,3]dioxol-5-yl
Compound 1,2,4-Triazole 2,4-Difluorophenyl Ethanone Phenylsulfonyl

Table 2: Hypothetical Property Comparison

Compound LogP* Solubility (mg/mL)* Metabolic Stability*
Target Compound 3.2 0.05 High
Compound 2.8 0.15 Moderate
Compound 3.5 0.02 High
Compound 2.1 0.30 Low

*Predicted values based on structural features.

Research Findings and Implications

  • Benzodioxole vs. Sulfonyl Groups : The benzodioxole moiety enhances CNS targeting, whereas sulfonyl groups (as in ) favor peripheral activity .
  • Linker Flexibility: Methanone linkers (target compound) may improve rigidity and binding specificity compared to ethanone analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step routes:

Thiazepane ring formation : Cyclocondensation of cysteine derivatives with α,β-unsaturated ketones under basic conditions (e.g., K₂CO₃ in DMF) .

Functionalization : Introduction of the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or Suzuki coupling .

Methanone linkage : Coupling the thiazepane intermediate with 3-fluoro-4-methoxyphenyl carbonyl chloride using a Schlenk line under inert atmosphere .

  • Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • NMR spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., δ 5.9–6.1 ppm for benzodioxole protons) .
  • IR spectroscopy : Peaks at ~1705 cm⁻¹ (C=O stretch) and 1515 cm⁻¹ (C-F stretch) .
  • Mass spectrometry : HRMS to verify molecular ion ([M+H]⁺ calculated for C₂₄H₂₁FNO₅S: 454.12) and detect impurities .
  • X-ray crystallography : Resolve stereochemistry if crystalline .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodology :

Derivatization : Synthesize analogs with variations in:

  • Fluorine substitution (e.g., 2-fluoro vs. 4-fluoro) .
  • Methoxy group position (e.g., 3-methoxy vs. 4-methoxy) .

Biological assays : Test against targets like GPCRs or kinases using:

  • In vitro binding assays (e.g., radioligand displacement).
  • Cell viability assays (e.g., MTT on HeLa/MCF7 cells) .

Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities .

Q. How can contradictory data on biological activity between studies be resolved?

  • Approach :

Purity validation : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .

Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .

Meta-analysis : Compare logP, solubility, and metabolic stability (e.g., microsomal assays) to contextualize variability .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .
  • Molecular dynamics simulations : Analyze interactions with CYP3A4 (AMBER or GROMACS) to identify metabolic hotspots .
    • Validation : Correlate in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

  • Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .
  • Analysis :

  • Chiral HPLC : Utilize columns like Chiralpak IA-3 with hexane/isopropanol gradients .
  • Optical rotation : Compare [α]D²⁵ values with literature standards .

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